molecular formula C24H33N5O2 B2601915 2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251673-83-2

2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B2601915
CAS No.: 1251673-83-2
M. Wt: 423.561
InChI Key: XJLXUVZUWFMVCE-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed practical synthesis methods for related compounds, focusing on optimizing yields and purity. For example, a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide from piperazine and N-chloroacetyl-2,6-xylidine has been described, highlighting the efficiency of removing unwanted by-products and achieving a significant active yield (Guillaume et al., 2003).

Antitumor Activity

Some derivatives of the compound have shown promising antitumor activities. A study on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives demonstrated inhibitory effects on different cell lines, with certain compounds exhibiting significant antitumor potency comparable to that of known chemotherapy agents (Albratty et al., 2017).

Biological Evaluation of Antimicrobial Nano-Materials

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and assessed for their antimicrobial activities against pathogenic bacteria and Candida species. Some derivatives showed effective antimicrobial properties, highlighting the potential for developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Structural Studies and Potential Pesticides

Research has also explored the structural aspects and potential pesticide applications of related compounds. X-ray powder diffraction characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, demonstrating their potential as pesticides (Olszewska et al., 2011).

Advanced Pharmaceutical Applications

The development of PET ligands for investigating central neurokinin(1) receptors illustrates the compound's potential in advanced pharmaceutical research. The study on [11C]R116301 highlights the compound's suitability for in vivo visualization of NK1 receptors, facilitating research on neurological disorders (Mey et al., 2005).

Properties

IUPAC Name

2-cyclohexyl-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-17-12-18(2)14-21(13-17)29-16-22(26-27-29)24(31)28-10-8-20(9-11-28)25-23(30)15-19-6-4-3-5-7-19/h12-14,16,19-20H,3-11,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLXUVZUWFMVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.